molecular formula C12H15Cl2NO B5181687 1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine

1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine

Cat. No.: B5181687
M. Wt: 260.16 g/mol
InChI Key: KQIROZQFPOFITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C12H15Cl2NO. It is characterized by the presence of a pyrrolidine ring attached to a 2-(2,3-dichlorophenoxy)ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine typically involves the reaction of 2,3-dichlorophenol with ethylene oxide to form 2-(2,3-dichlorophenoxy)ethanol. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-[2-(2,3-Dichlorophenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(2,3-dichlorophenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-4-3-5-11(12(10)14)16-9-8-15-6-1-2-7-15/h3-5H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIROZQFPOFITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.